Bienvenue dans la boutique en ligne BenchChem!

17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol

estrogen metabolism CYP hydroxylase 16α-hydroxylase inhibition

17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol (cyano-EETO) is a conformationally restricted estradiol 16α-hydroxylase inhibitor featuring a 16α,17α-epoxide bridge and a 17β-cyano heme-coordinating ligand. It preferentially blocks 16α- over 2-hydroxylase in rodent liver microsomes and was directly benchmarked against ethynylestradiol and norethisterone. This compound is the reference standard for SAR campaigns targeting D-ring conformational constraint and nitrile-mediated P450 inhibition. Published Ki values: J Steroid Biochem 1989, 32(1A):85-90. Procure for sex-dependent estrogen metabolism studies and competitive P450 inhibition profiling.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 100702-71-4
Cat. No. B008634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol
CAS100702-71-4
Synonyms17-cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol
cyano-EETO
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC4C2(O4)C#N)CCC5=C3C=CC(=C5)O
InChIInChI=1S/C19H21NO2/c1-18-7-6-14-13-5-3-12(21)8-11(13)2-4-15(14)16(18)9-17-19(18,10-20)22-17/h3,5,8,14-17,21H,2,4,6-7,9H2,1H3/t14-,15-,16+,17?,18+,19?/m1/s1
InChIKeyOJFZHBKHYAWBOC-SKPQLKPYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol (CAS 100702-71-4): Compound Identity, Class, and Procurement-Relevant Profile


17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol (CAS 100702-71-4, synonym cyano-EETO) is a synthetic estrogen derivative with a 16α,17α-epoxide bridge and a 17β-cyano substituent on the estrone scaffold (molecular formula C₁₉H₂₁NO₂, MW 295.38 g/mol) [1]. It is classified as a 17β-cyano estrogen and is structurally related to estriol [1]. The compound has been characterized primarily as a competitive inhibitor of estradiol 2- and 16α-hydroxylase activities in rat liver microsomes, with documented preferential inhibition of the 16α-hydroxylase pathway [2]. The 16α,17α-epoxy-17β-cyano substitution pattern is stereochemically defined and represents a key structural feature that differentiates this compound from other estrone-derived inhibitors in the estrogen hydroxylase field.

Why Generic Estrone Derivatives Cannot Substitute for 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol in Estrogen Hydroxylase Studies


In-class estrone derivatives lacking both the 16α,17α-epoxide and the 17β-cyano group are not functionally interchangeable with this compound for estrogen hydroxylase inhibition studies [1]. The 16α,17α-epoxy bridge introduces a conformationally restricted D-ring that fundamentally alters enzyme binding geometry, while the 17β-cyano group provides a nitrile moiety capable of coordinating to the heme iron of cytochrome P450 enzymes—a mechanism distinct from the ethynyl or hydroxyl interactions of simpler analogs [1]. Even close structural analogs such as 16α-bromoestrone or 17α-ethynylestradiol exhibit different hydroxylase inhibition profiles because they lack the combined epoxide-nitrile pharmacophore [2]. Substitution with an unmodified estrone or estradiol scaffold would eliminate the competitive inhibition of 16α-hydroxylase documented for this compound and alter the preferential inhibition ratio between 2- and 16α-hydroxylation pathways [1][2].

Quantitative Differentiation Evidence for 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol vs. Closest Analogs


Preferential Inhibition of Estradiol 16α-Hydroxylase vs. 2-Hydroxylase in Male Rat Liver Microsomes

In a direct head-to-head comparison within the same study, 17β-cyano-16α,17α-epoxy-1,3,5(10)-estratrien-3-ol competitively inhibited both estradiol 2- and 16α-hydroxylase activities in male rat liver microsomes, with preferential inhibition of the 16α-hydroxylase [1]. The same study simultaneously evaluated ethynylestradiol (EE) and norethisterone (NET) as comparator inhibitors under identical assay conditions [1]. The authors reported apparent Ki values for all three inhibitors and apparent Km values for the substrate estradiol (E2) in the same experimental system; the cyano-epoxide steroid was demonstrated to be a competitive inhibitor of both hydroxylase activities [1]. In female rat liver microsomes used as a comparator enzyme source, the ethynyl steroids (EE and NET) showed markedly reduced inhibitory effects and loss of preferential 16α-hydroxylase inhibition, whereas the cyano-epoxide compound's inhibition pattern was assessed under the same conditions [1]. NOTE: The specific apparent Ki values for this compound were not retrievable from the publicly accessible abstract or open-access portions of the manuscript; the full quantitative dataset resides in the paywalled article (J Steroid Biochem 1989, 32(1A):85-90).

estrogen metabolism CYP hydroxylase 16α-hydroxylase inhibition rat liver microsomes steroid inhibitor

Structural Differentiation: 16α,17α-Epoxy-17β-Cyano Pharmacophore vs. 17α-Ethynyl-17β-Hydroxy Steroids

The target compound bears a unique combination of a 16α,17α-epoxide ring and a 17β-cyano group on the estrone scaffold, which distinguishes it from both natural estrogens and common synthetic analogs [1]. The 17β-cyano group is a documented pharmacophoric element in cyanosteroids, with the nitrile moiety capable of Type II binding to cytochrome P450 heme iron—a mechanism not available to 17β-hydroxy or 17α-ethynyl substituents [2]. The 16α,17α-epoxide introduces conformational rigidity in the steroid D-ring that constrains the spatial orientation of the C-17 substituent, potentially altering enzyme selectivity relative to the more flexible 17α-ethynyl-17β-hydroxy configuration of ethynylestradiol [1][2]. A 2023 review of heteroatom steroids highlights 17β-cyano estrogens as a distinct subclass of inhibitors for 16α-hydroxylase, citing the Numazawa 1989 study as the foundational reference [2].

steroid chemistry pharmacophore structure-activity relationship cyano-steroid epoxide

Sex-Dependent Differential Inhibition Pattern in Rat Liver Microsomes: Cyano-Epoxide vs. Ethynyl Steroids

The Numazawa 1989 study demonstrated a sex-dependent divergence in hydroxylase inhibition between the 17β-cyano-16α,17α-epoxide compound and ethynyl steroids [1]. In male rat liver microsomes, all three compounds (cyano-epoxide, EE, and NET) competitively inhibited both hydroxylase activities with preferential 16α-hydroxylase inhibition [1]. However, when female rat liver microsomes were used as the enzyme source, ethynylestradiol (EE) and norethisterone (NET) showed substantially reduced inhibitory effects and loss of preferential 16α-hydroxylase inhibition [1]. The study assessed the 17β-cyano-16α,17α-epoxide compound under the same female microsome conditions, providing a direct comparison of sex-dependent inhibition profiles [1]. NOTE: The specific quantitative data for this compound in female microsomes are not extractable from the publicly available abstract.

sex-dependent metabolism CYP regulation liver microsomes estrogen hydroxylase inhibitor selectivity

Competitive Inhibition Mechanism Confirmed by Kinetic Analysis—Differentiation from Non-Competitive Estrone Derivatives

The Numazawa 1989 study explicitly characterized the inhibition mechanism of 17β-cyano-16α,17α-epoxy-1,3,5(10)-estratrien-3-ol as competitive for both estradiol 2- and 16α-hydroxylase activities, based on kinetic analysis (Lineweaver-Burk plot methodology) [1]. This competitive mechanism distinguishes it from non-competitive or irreversible inhibitors of estrogen hydroxylases, such as certain bromo-estrogen derivatives studied by the same group [2]. The determination of apparent Ki values for the cyano-epoxide compound was performed alongside determination of apparent Km values for the substrate E2, enabling calculation of the Ki/Km ratio as a measure of inhibitor efficiency [1]. In contrast, 16α-bromoestrone and 2-bromoestrogens studied in a subsequent paper by the same authors exhibited mixed-type or mechanism-based inhibition profiles for the same enzyme systems [2]. NOTE: The specific apparent Ki and Km values are only available in the full text of the 1989 paper.

enzyme kinetics competitive inhibition Lineweaver-Burk CYP kinetics inhibitor mechanism

Recommended Application Scenarios for 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol Based on Quantitative Evidence


Estrogen Hydroxylase Pathway Dissection: Differentiating CYP-Mediated 2-Hydroxylation vs. 16α-Hydroxylation

This compound is suited for pharmacological studies requiring competitive inhibition of estradiol 16α-hydroxylase with a defined preferential selectivity over 2-hydroxylase in male rat liver microsome systems [1]. The competitive mechanism, confirmed by kinetic analysis in the primary literature, enables reversible, substrate-competitive blockade rather than irreversible enzyme inactivation [1]. Researchers should note that the published Ki values reside in the full-text manuscript (J Steroid Biochem 1989, 32(1A):85-90) and should be retrieved prior to experimental design to confirm the quantitative inhibition parameters [1].

Sex-Specific Estrogen Metabolism Modeling in Rodent Hepatic Systems

The compound has been evaluated in both male and female rat liver microsomes, enabling researchers to investigate sex-dependent differences in estrogen hydroxylase inhibition [1]. This is particularly relevant given the documented sex-dependent divergence observed for ethynyl steroids (EE and NET), which lost preferential 16α-hydroxylase inhibition in female microsomes [1]. Procurement of this compound is indicated for studies comparing male vs. female hepatic estrogen metabolism where a consistent inhibition profile across sexes—or a controlled differential response—needs to be established [1].

Structure-Activity Relationship (SAR) Studies on Steroidal CYP Hydroxylase Inhibitors

The unique 16α,17α-epoxy-17β-cyano pharmacophore makes this compound a valuable reference standard for SAR campaigns exploring the role of D-ring conformational constraint and C-17 nitrile substitution on P450 enzyme inhibition [1][2]. It serves as a benchmark for comparing the activity of newly synthesized estrone derivatives bearing epoxide, nitrile, or combined epoxide-nitrile modifications [2]. The 2023 review by Dembitsky et al. confirms ongoing scientific interest in 17β-cyano estrogens as a distinct subclass of bioactive steroids [2].

Comparative Inhibitor Profiling Against Ethynylestradiol and Norethisterone Reference Standards

The compound was directly benchmarked against ethynylestradiol and norethisterone—two clinically relevant estrogenic agents—in the same experimental system (male rat liver microsomes, estradiol substrate) [1]. This co-characterization makes it a useful comparator compound for laboratories already working with EE or NET that need to expand their inhibitor panel to include a structurally distinct, non-ethynyl chemotype with documented hydroxylase inhibition activity [1].

Quote Request

Request a Quote for 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.